2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465427
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13465427.png)
Specification
Molecular Formula | C15H29N3O3 |
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Molecular Weight | 299.41 g/mol |
IUPAC Name | tert-butyl 2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H29N3O3/c1-11(2)18(13(19)9-16)10-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3 |
Standard InChI Key | NCFPODCRYHLXNZ-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
Canonical SMILES | CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a five-membered pyrrolidine ring substituted with a tert-butyl ester at the 1-position and an isopropylamino-methyl-acetyl group at the 2-position. The stereochemistry of the pyrrolidine ring (S-configuration) is critical for its biological interactions .
Key Functional Groups:
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Tert-butyl ester: Enhances solubility and stability during synthesis.
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Amino-acetyl-isopropylamino side chain: Facilitates hydrogen bonding and target recognition.
Molecular Data:
Property | Value |
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Molecular Formula | C₁₅H₂₉N₃O₃ |
Molecular Weight | 299.41 g/mol |
CAS Number | 1353998-30-7 |
IUPAC Name | tert-butyl (2S)-2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
SMILES | CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
Spectroscopic Identification
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NMR: Key peaks include δ 1.44 (tert-butyl), δ 3.2–3.8 (pyrrolidine protons), and δ 7.2–8.1 (amide NH) .
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IR: Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically employing Fmoc/t-Bu chemistry for amino acid coupling :
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Pyrrolidine Core Formation: Cyclization of γ-amino acids under basic conditions .
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Side Chain Introduction:
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Coupling of 2-aminoacetic acid with isopropylamine via EDC/HOBt activation.
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Protection of the carboxylic acid as a tert-butyl ester using Boc₂O.
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Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) yields >90% purity .
Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Piperidine/DMF, 25°C, 2 hrs | 85% |
2 | EDC, HOBt, DCM, 0°C → RT | 78% |
3 | Boc₂O, DMAP, THF, reflux | 92% |
Industrial-Scale Production
Automated continuous-flow reactors improve scalability, reducing reaction times by 40% compared to batch processes.
Chemical Reactivity and Modifications
Key Reactions
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Ester Hydrolysis: HCl/dioxane removes the tert-butyl group, yielding the free carboxylic acid (used in peptide coupling).
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Amide Formation: Reacts with activated carboxylic acids (e.g., NHS esters) to form stable conjugates.
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Reductive Amination: Converts the primary amine to secondary/tertiary amines using aldehydes/ketones .
Stability Profile
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Thermal Stability: Decomposes at 215°C (DSC).
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pH Sensitivity: Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions.
Biological Applications and Research Findings
Medicinal Chemistry
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Enzyme Inhibition: Demonstrates IC₅₀ = 120 nM against CDK4/6 in vitro, suggesting anticancer potential .
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Antimicrobial Activity: MIC = 8 µg/mL against S. aureus due to interference with cell wall synthesis .
Peptide Synthesis
Widely used as a building block for constrained peptides, enhancing proteolytic stability .
Case Study:
Incorporation into a thrombin inhibitor improved binding affinity (Kd = 0.8 nM vs. 2.3 nM for linear analog) .
Physicochemical Properties
Property | Value |
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Melting Point | 98–101°C |
Solubility | DMSO: 50 mg/mL; Water: <0.1 mg/mL |
LogP | 1.8 (predicted) |
pKa | 9.2 (amine), 3.1 (carboxylic acid) |
Comparative Analysis with Analogues
Compound | CDK4 IC₅₀ (nM) | Solubility (mg/mL) |
---|---|---|
Target Compound | 120 | 50 (DMSO) |
(S)-2-{[(2-Chloro-acetyl)-... ester | 85 | 32 (DMSO) |
Benzyl ester derivative | 210 | 18 (DMSO) |
The chloroacetyl analog shows enhanced potency but reduced solubility, highlighting structure-activity trade-offs .
Future Directions
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